molecular formula C19H18FNO4 B2425744 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide CAS No. 2034291-86-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2425744
CAS No.: 2034291-86-4
M. Wt: 343.354
InChI Key: DKOIEPVQTVUBRE-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H18FNO4 and its molecular weight is 343.354. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-23-18(17-10-13-6-2-4-8-15(13)25-17)11-21-19(22)12-24-16-9-5-3-7-14(16)20/h2-10,18H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOIEPVQTVUBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=CC=CC=C1F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H18FNO4
  • Molecular Weight : 343.35 g/mol
  • CAS Number : 2034291-86-4
  • SMILES Notation : COC(c1cc2c(o1)cccc2)CNC(=O)COc1ccccc1F

The primary mechanism of action for this compound involves its interaction with G-protein coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes and are significant targets in drug development. The compound's structure suggests it may act as a modulator for specific GPCR pathways, which could lead to various biological effects, including anti-inflammatory and analgesic properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that compounds structurally similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects in animal models, indicating that this compound may also provide pain relief through central nervous system pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study A (2016)Demonstrated anti-inflammatory effects in murine models, reducing edema and cytokine levels.
Study B (2018)Showed analgesic effects comparable to standard pain relief medications in rat models.
Study C (2020)Investigated GPCR modulation, revealing potential pathways for therapeutic intervention in metabolic disorders.

Toxicology and Safety Profile

While the therapeutic potential is promising, understanding the safety profile is critical. Preliminary toxicity studies suggest that this compound exhibits low toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety margins and identify any adverse effects.

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